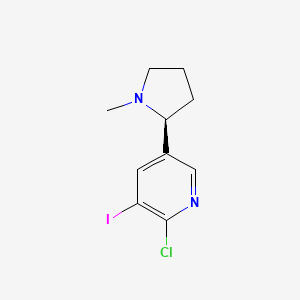

(S)-6-Chloro-5-iodonicotine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-5-8(12)10(11)13-6-7/h5-6,9H,2-4H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPODFRDDPRLOO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC(=C(N=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CC(=C(N=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747333 | |

| Record name | 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909193-59-5 | |

| Record name | 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Nicotine Derivatives Research

The strategic modification of nicotine's structure through halogenation is a significant area of medicinal and chemical research. Scientists introduce halogen atoms (such as fluorine, chlorine, bromine, and iodine) onto the nicotine (B1678760) molecule to systematically alter its physicochemical properties, including size, electronegativity, and lipophilicity. mdpi.comnih.gov These modifications can profoundly influence how the resulting analogues interact with biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net

Research into halogenated cytisine (B100878), a related alkaloid, has shown that the position and identity of the halogen are critical; for instance, halogenation at the C3-position can enhance biological activity, whereas modification at the C5-position often diminishes it. uchile.clnih.gov Similarly, for nicotine derivatives, the presence of a halogen on the pyridine (B92270) ring is a key strategy for modulating functional potency. researchgate.net (S)-6-Chloro-5-iodonicotine is a product of this research paradigm. It serves as a valuable probe in structure-activity relationship (SAR) studies, where the goal is to map the structural requirements for binding to and activating different nAChR subtypes. The presence of two different halogens at the 5- and 6-positions provides a unique electronic and steric profile, contributing to the broader understanding of how specific substitutions on the pyridine ring dictate biological function. mdpi.com

Significance As a Chiral Chemical Scaffold in Organic Synthesis

In organic synthesis, a chiral scaffold is a molecule with a pre-existing, well-defined three-dimensional structure that serves as a foundation for building more complex, enantiomerically pure compounds. nih.govresearchgate.net The inherent chirality of the scaffold is transferred to the final products, which is crucial in fields like drug discovery where stereochemistry often dictates biological activity.

(S)-6-Chloro-5-iodonicotine exemplifies the utility of a chiral scaffold. Derived in just two steps from natural (S)-nicotine, it retains the vital (S)-configuration at the pyrrolidine (B122466) ring. researchgate.netacs.org Its significance lies in the differentially reactive halogen atoms on the pyridine (B92270) ring. The carbon-iodine bond is typically more reactive in transition-metal-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) than the more stable carbon-chlorine bond. This reactivity difference allows chemists to perform sequential, site-selective modifications.

A prominent application is its use as a starting material for the synthesis of novel fused-ring nicotine (B1678760) derivatives. acs.org Researchers have successfully used this compound as a precursor to construct new bicyclic and tricyclic systems, such as dioxino and dihydrofuro nicotine analogues. acs.orgresearchgate.net In these syntheses, the iodine atom can be targeted for an initial coupling or cyclization reaction, leaving the chlorine atom available for a subsequent, different transformation. This stepwise approach makes this compound a powerful and versatile building block for generating libraries of complex, chiral molecules that would be difficult to access through other synthetic routes. acs.org

Overview of Research Trajectories for S 6 Chloro 5 Iodonicotine

Stereoselective Synthesis from Natural (S)-Nicotine Precursors

The primary approach to synthesizing this compound relies on the use of naturally occurring (S)-nicotine as a starting material. This strategy is advantageous as it preserves the inherent chirality of the molecule, avoiding complex resolution steps to obtain enantiomerically pure products. acs.org

Multi-Step Approaches via Halogenated Intermediates

The synthesis of this compound from (S)-nicotine is a multi-step process that typically involves the initial formation of a halogenated nicotine derivative. acs.org A common pathway involves the synthesis of (S)-6-chloronicotine, which then serves as a precursor for subsequent iodination at the C-5 position of the pyridine (B92270) ring. researchgate.net

Another established route proceeds through (S)-6-iodonicotine. researchgate.netresearchgate.net This intermediate can be synthesized from (S)-nicotine and subsequently chlorinated. Methodologies have been developed to allow for regioselective substitutions at various positions on the pyridine ring of nicotine, including C-6, C-5, C-4, and C-2, which is crucial for directing the halogenation steps. acs.org

Enantiopure Derivative Synthesis

Maintaining enantiopurity throughout the synthetic sequence is critical. Starting with enantiopure (S)-nicotine ensures that the final product, this compound, and its subsequent derivatives retain the desired stereochemistry. acs.org The synthesis of various enantiopure bicyclic and tricyclic nicotine derivatives has been successfully achieved from simple alkoxy or halonicotine intermediates, which underscores the robustness of using (S)-nicotine as a chiral building block. researchgate.net The development of these methodologies has been instrumental in producing a range of enantiopure nicotine analogues. acs.org

Functionalization and Derivatization Routes

The presence of both chlorine and iodine atoms on the pyridine ring of this compound offers multiple avenues for further chemical modifications. The iodine atom, in particular, is a versatile handle for introducing new functional groups via substitution reactions. ambeed.com

Nucleophilic Substitution Reactions of the Iodine Moiety

The iodine atom at the C-5 position is susceptible to nucleophilic substitution, allowing for the introduction of a variety of substituents. ambeed.com These reactions can be facilitated by transition metal catalysts or bases. ambeed.com

Amination and Thiolation Strategies

The iodine can be displaced by nitrogen and sulfur nucleophiles to form aminated and thiolated derivatives, respectively. ambeed.combeilstein-journals.org For instance, reactions with various amines can introduce amino groups, and treatment with thiols or their corresponding salts can lead to the formation of thioethers. ambeed.combeilstein-journals.org These types of nucleophilic substitution reactions have been demonstrated on similar heterocyclic systems, where a halogen atom is replaced by a nucleophile like an amino or hydroxyl group. ambeed.combiomedpharmajournal.org

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Pyridines

| Starting Material | Nucleophile | Product Type | Reference |

| 2-chloro-3-iodopyridine | Amino group (-NH2) | Aminopyridine derivative | ambeed.com |

| 2-chloro-3-iodopyridine | Hydroxyl group (-OH) | Hydroxypyridine derivative | ambeed.com |

| 2-chloro-3-iodopyridine | Alkoxide group (-OR) | Alkoxypyridine derivative | ambeed.com |

| 5-chloroindolizines | Sulfur nucleophiles | Thiolated indolizine (B1195054) derivative | beilstein-journals.org |

Oxidation Pathways to Carboxylic Acid Derivatives

While direct oxidation of the pyridine ring of this compound to a carboxylic acid is not a commonly cited specific transformation, general methods for the oxidation of substituted pyridines to nicotinic acid derivatives are well-established. pressbooks.pub The oxidation of alkyl side chains on a pyridine ring to a carboxylic acid is a standard procedure. pressbooks.pub For the parent compound, this would require manipulation of the existing substituents.

Alternatively, the functional groups on the pyridine ring can be modified to facilitate the introduction of a carboxylic acid group. For instance, the iodine atom could potentially be used in cross-coupling reactions to introduce a carbon-based group that can then be oxidized to a carboxylic acid. ambeed.com The synthesis of carboxylic acids from various organic precursors, including alcohols and aldehydes, through oxidation is a fundamental transformation in organic chemistry. pressbooks.puborganic-chemistry.org

Table 2: General Methods for Carboxylic Acid Synthesis

| Precursor Functional Group | Reagent(s) | Product | Reference |

| Primary Alcohols/Aldehydes | CrO3, H5IO6 | Carboxylic Acid | organic-chemistry.org |

| Alkenes | KMnO4 (hot, basic) | Carboxylic Acid | pressbooks.pub |

| Alkylbenzenes | KMnO4, H+ | Benzoic Acid | pressbooks.pub |

| Grignard Reagent | CO2, then H3O+ | Carboxylic Acid | pressbooks.pub |

| Nitriles | H3O+, heat | Carboxylic Acid | pressbooks.pub |

Reduction Strategies for Ester Transformation

The transformation of ester groups within nicotine precursors is a critical step in the synthesis of more complex derivatives. A common strategy involves the reduction of an ester to a primary alcohol. For instance, the ester moiety of 2-methyl-5-nitronicotinate can be reduced to a primary alcohol using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, such as -78 °C. mdpi.com This alcohol can then be further oxidized to an aldehyde, providing a versatile intermediate for subsequent reactions. mdpi.com

Another approach involves the reduction of ketones to introduce chirality. Borane-mediated reduction of ketone precursors, particularly in the presence of chiral catalysts like spiroborate esters derived from diphenyl prolinol, allows for the enantioselective synthesis of nicotine analogues. nih.govacs.org This method has proven effective in achieving high yields and excellent enantioselectivity. nih.gov For example, the reduction of a TIPS-protected ketone intermediate using this catalytic system is a key step in the asymmetric synthesis of certain nicotine derivatives. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of this compound derivatives. These reactions offer high efficiency and selectivity. princeton.eduresearchgate.neteie.gr

Copper-Mediated Coupling Methodologies

Copper-catalyzed reactions are particularly useful for creating C-N and C-O bonds. nih.govresearchgate.net For instance, the synthesis of C-4 substituted amido nicotine derivatives can be achieved by coupling (S)-6-chloronicotine derivatives with amides using a copper(I) iodide/K3PO4/diamine ligand system. researchgate.netacs.org This method provides a direct route to C-4 amide-containing nicotine analogues. nih.govacs.org

However, some copper-mediated reactions can be challenging. An attempt to synthesize a dioxino nicotine derivative from this compound and ethylene (B1197577) glycol using a copper(I)-catalyzed process with a 1,10-phenanthroline (B135089) ligand resulted in a low yield of the desired product. acs.org This highlights the importance of optimizing reaction conditions for specific substrates. acs.org

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for their versatility in forming C-C and C-N bonds. nih.govmdpi.com These reactions are generally tolerant of various functional groups and can be performed under mild conditions. researchgate.netbeilstein-journals.org

The Sonogashira coupling, which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, is a powerful tool in nicotine chemistry. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org this compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of alkyne functionalities. researchgate.net The reaction conditions can be optimized by screening different palladium catalysts and ligands to achieve high yields. beilstein-journals.orgmdpi.com For example, PdCl2(PPh3)2 has been shown to be an effective catalyst for the Sonogashira coupling of iodoaromatic compounds. beilstein-journals.org

Table 1: Examples of Palladium Catalysts in Sonogashira Coupling

| Catalyst | Ligand Type | Substrate Example | Notes | Reference |

| Pd(PPh3)4 | Monodentate | 9-substituted 2,8-diiodopurines | Selective for C2-I bond alkynylation. | rsc.org |

| Pd2(dba)3·CHCl3 | Bidentate/Electron-rich monodentate | 9-substituted 2,8-diiodopurines | Switches selectivity to the C8-position. | rsc.org |

| PdCl2(PPh3)2 | - | Iodoaromatic compounds | Effective catalyst for coupling with phenylacetylene. | beilstein-journals.org |

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methods are crucial for synthesizing derivatives of this compound. mdpi.comresearchgate.net These reactions enable the formation of diverse C-C and C-N linkages, which is fundamental for creating libraries of compounds for biological screening. nih.govdigitellinc.com For example, palladium-catalyzed C-N cross-coupling reactions are widely used to synthesize anilines and their derivatives. nih.gov The choice of ligand is critical for the success of these reactions, with various phosphine-based ligands being commonly employed. princeton.edu

Sonogashira Coupling Applications

Regioselective Substitution and Lithiation Studies

Regioselective functionalization of the nicotine ring is essential for targeted synthesis. researchgate.net Directed ortho-lithiation is a powerful technique to achieve this selectivity. acs.orgresearchgate.net For (S)-6-chloronicotine, lithiation with n-butyllithium (n-BuLi) occurs selectively at the C-5 position. scispace.com This lithiated intermediate can then be quenched with an electrophile, such as iodine, to introduce a substituent at the desired position. acs.org

The choice of base and reaction conditions is critical for controlling the regioselectivity of lithiation. researchgate.net For instance, lithiation of (S)-6-chloronicotine with n-BuLi at -78°C, followed by reaction with an aldehyde, leads to substitution at the C-4 position. google.com Studies have also explored the lithiation of 6-alkoxy derivatives of nicotine, demonstrating that the position of lithiation can be directed by the nature of the alkoxy group and the base used. researchgate.net For example, deprotonation of (S)-6-methoxynicotine with mesityllithium (B1247292) occurs at the C-5 position. researchgate.net

Table 2: Regioselective Lithiation of Nicotine Derivatives

| Substrate | Base | Position of Lithiation | Electrophile | Product | Reference |

| (S)-6-chloronicotine | n-BuLi | C-5 | Iodine | This compound | acs.orgscispace.com |

| (S)-6-chloronicotine | n-BuLi | C-4 | Aldehyde | C-4 substituted alcohol | google.com |

| (S)-6-methoxynicotine | Mesityllithium | C-5 | - | C-5 substituted derivative | researchgate.net |

| 2-chloronicotinic acid | LiTMP | C-4 | - | C-4 substituted derivative | mdpi.com |

| 2-chloro-5-bromopyridine | LDA | C-4 | Weinreb amides | C-4 substituted ketones | mdpi.com |

C-5 Position Modification

The C-5 position of the 6-chloronicotine scaffold is a primary target for introducing functional groups to build more complex molecules. A key strategy involves the directed ortho-metalation of (S)-6-chloronicotine. This process typically uses a strong lithium amide base, such as lithium tetramethylpiperidide (LiTMP), at low temperatures to selectively deprotonate the C-5 position, generating a potent aryllithium intermediate. acs.org

This aryllithium species can then undergo transmetalation with a copper(I) salt, like a copper cyanide-lithium chloride complex (CuCN·2LiCl), to form a more stable arylcopper compound. This organocopper intermediate is less reactive and more selective, allowing for efficient cross-coupling reactions with various functionalized alkyl halides. acs.org For instance, this protocol has been successfully used to couple the C-5 metalated (S)-6-chloronicotine with electrophiles like 2-iodoethyl benzoate (B1203000) and ethyl 2-bromoacetate. acs.org

Another significant method for modifying the C-5 position is through palladium-catalyzed cross-coupling reactions, such as the Stille reaction. acs.org This approach utilizes the reactivity of the C-5 iodo substituent. For example, 6-chloro-5-iodonicotinic acid, a related precursor, can be coupled with an organostannane reagent, like 4-fluoro-3-(tributylstannyl)-1H-pyrazole, in the presence of a palladium catalyst such as Pd(PPh₃)₄. acs.org This demonstrates the utility of the C-I bond at the C-5 position as a handle for introducing complex heterocyclic moieties.

| Starting Material | Reagents | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-6-Chloronicotine | 1) LiTMP, THF, -78 °C; 2) CuCN·2LiCl | 2-Iodoethyl benzoate | (S)-6-Chloro-5-(2-(benzoyloxy)ethyl)nicotine | 58% | acs.org |

| (S)-6-Chloronicotine | 1) LiTMP, THF, -78 °C; 2) CuCN·2LiCl, P(OMe)₃ | Ethyl 2-bromoacetate | Ethyl 2-((S)-6-chloronicotin-5-yl)acetate | 70% | acs.org |

| 6-Chloro-5-iodonicotinic acid | Pd(PPh₃)₄, DMSO | 4-Fluoro-3-(tributylstannyl)-1H-pyrazole | 6-Chloro-5-(4-fluoro-1H-pyrazol-3-yl)nicotinic acid | Not Reported | acs.org |

C-4 Position Modification

While the C-5 position is activated by the adjacent chlorine atom, functionalization at the C-4 position requires different strategies. Research has demonstrated that creating a (S)-6-chloro-4-iodonicotine intermediate is a viable route for introducing substituents at this position. acs.org This dihalo-nicotine derivative serves as a precursor for further modifications. For example, a copper-catalyzed reaction with methanol (B129727) can be used to synthesize (S)-6-chloro-4-methoxynicotine. acs.org

Subsequent lithiation of this C-4 methoxy (B1213986) derivative with n-butyllithium (n-BuLi) followed by quenching with iodine affords (S)-6-chloro-5-iodo-4-methoxynicotine, demonstrating that the C-4 position can be manipulated to influence reactivity at other sites on the pyridine ring. acs.org Furthermore, studies on the closely related (S)-6-isopropoxynicotine have established conditions for direct C-4 lithiation and substitution, indicating that such methods are applicable to the 6-chloro scaffold. researchgate.net

Copper-mediated cross-coupling reactions have also been optimized for introducing amide functionalities at the C-4 position of (S)-6-chloronicotine derivatives, providing a useful procedure for preparing C-4 amide-containing nicotine analogs. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (S)-6-Chloro-4-iodonicotine | CuI, 1,10-phenanthroline, MeOH, Cs₂CO₃ | (S)-6-Chloro-4-methoxynicotine | Modest | acs.org |

| (S)-6-Chloro-4-methoxynicotine | 1) n-BuLi, THF; 2) I₂ | (S)-6-Chloro-5-iodo-4-methoxynicotine | 67% | acs.org |

Novel Synthetic Pathway Development and Optimization

The development of novel synthetic pathways often begins with the synthesis of the core intermediate, this compound, which is typically prepared in two steps from commercially available (S)-nicotine. acs.org This key intermediate is then used to construct more complex, fused-ring nicotine derivatives. acs.org

One example of pathway development involved the synthesis of a dioxino-fused nicotine derivative. An initial attempt at a one-pot synthesis via a copper(I)-catalyzed reaction of this compound with ethylene glycol yielded only 4% of the desired product. acs.org This led to the development of an optimized, higher-yielding two-step pathway. This improved route first involved the synthesis of an alkoxynicotine derivative from this compound, which was then cyclized to form the target dioxinonicotine derivative. acs.org

The synthesis of other fused-ring systems, such as dihydrofuro and dihydropyranol nicotine derivatives, also required the development of multi-step pathways starting from this compound. acs.org These syntheses involved creating intermediates with appropriate side chains at the C-5 position, which could then be cyclized to form the new rings. For example, the synthesis of a dihydropyranol derivative was achieved by first performing a hydroboration-oxidation on a C-5 vinyl group, followed by a Williamson ether synthesis to form the pyran ring. acs.org These examples highlight a consistent strategy: using the this compound core to introduce a functional side chain, which is then elaborated and cyclized to create novel, complex structures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The substitution pattern on the pyridine ring, with a chlorine atom at the 6-position and an iodine atom at the 5-position, induces significant and predictable shifts in the NMR spectra compared to unsubstituted nicotine.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the pyrrolidine (B122466) rings. umn.edu The aromatic region would display signals for the H-2 and H-4 protons of the pyridine ring. Due to the electronegativity of the adjacent chlorine and the deshielding effect of the pyridine nitrogen, the H-2 proton is anticipated to appear at a downfield chemical shift, likely as a singlet or a narrow doublet. The H-4 proton signal would also be present in this region. The protons of the pyrrolidine ring, being in a more saturated, aliphatic environment, would appear further upfield. ipb.ptpearson.com The chiral center at C-2' results in diastereotopic protons for the adjacent methylene (B1212753) groups (C-3', C-4', and C-5'), leading to more complex splitting patterns. umn.edu The N-methyl group on the pyrrolidine ring would typically appear as a sharp singlet.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms provide further structural confirmation. The carbon atoms of the pyridine ring (C-2, C-3, C-4, C-5, C-6) and the pyrrolidine ring (C-2', C-3', C-4', C-5') along with the N-methyl carbon, all resonate at characteristic frequencies. mdpi.com The C-5 and C-6 carbons, being directly bonded to iodine and chlorine respectively, would show significant shifts. The C-5 signal is influenced by the heavy atom effect of iodine, while the C-6 signal is shifted downfield by the electronegative chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on substituent effects on nicotine and related heterocyclic systems. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.2 - 8.4 | C-2: 148 - 150 |

| H-4 | 7.9 - 8.1 | C-3: 140 - 142 |

| H-2' | 3.2 - 3.4 | C-4: 138 - 140 |

| H-3'a, 3'b | 1.8 - 2.4 | C-5: 95 - 100 |

| H-4'a, 4'b | 1.7 - 2.0 | C-6: 150 - 152 |

| H-5'a, 5'b | 2.1 - 2.3 | C-2': 68 - 70 |

| N-CH₃ | 2.1 - 2.2 | C-3': 35 - 37 |

| C-4': 22 - 24 | ||

| C-5': 56 - 58 | ||

| N-CH₃: 40 - 42 |

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition. pitt.edu In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a distinct molecular ion peak (M⁺).

A key feature in the mass spectrum would be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in an M+2 peak that is approximately one-third the intensity of the molecular ion peak, a characteristic pattern for a molecule containing a single chlorine atom. chemguide.co.uk

The fragmentation of this compound under mass spectrometric conditions would likely involve initial cleavage at the C3-C2' bond connecting the two rings. The base peak in the mass spectrum of nicotine itself is typically at m/z 84, corresponding to the N-methylpyrrolidinyl cation. researchgate.net For this compound, a similar fragmentation would be expected. Other significant fragments would arise from the halogenated pyridine portion of the molecule, including ions showing the loss of chlorine or iodine. nih.govnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Ion Structure/Fragment | Comments |

| 296/298 | [C₁₀H₁₂ClIN₂]⁺ | Molecular ion (M⁺) and M+2 peak, showing the characteristic 3:1 ratio for one chlorine atom. |

| 212/214 | [C₅H₂ClIN]⁺ | Fragment corresponding to the 6-chloro-5-iodopyridinyl moiety after cleavage of the pyrrolidine ring. |

| 169 | [C₁₀H₁₂N₂I - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 84 | [C₅H₁₀N]⁺ | N-methylpyrrolidinyl cation, a common and often base peak for nicotine derivatives. researchgate.net |

High-Performance Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are vital for assessing the purity of this compound and for confirming its enantiomeric integrity.

UHPLC is a powerful technique for the rapid analysis of compound purity. nih.govchromatographytoday.com A reversed-phase UHPLC method would typically be employed, using a C18 or phenyl-hexyl column with sub-2 µm particles for high resolution and speed. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection by a photodiode array (PDA) detector would allow for the monitoring of the analyte at its maximum absorbance wavelength (typically around 260 nm for the pyridine chromophore) and provide spectral information to aid in peak identification. This method is highly effective for separating the target compound from any synthetic precursors, byproducts, or degradation products.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific analytical tool. carlroth.comresearchgate.net For this compound, an LC-MS method would combine the separation power of UHPLC with the definitive identification capabilities of mass spectrometry. researchgate.netnih.gov This is particularly useful for detecting and identifying impurities at trace levels. nih.gov The use of a tandem mass spectrometer (LC-MS/MS) would allow for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, offering exceptional selectivity and low limits of detection. mdpi.com Chiral LC methods, often employing polysaccharide-based stationary phases, can be coupled with MS to simultaneously confirm the enantiomeric purity and molecular identity. reynoldsscience.comacs.orgcoresta.orgcapes.gov.br

Table 3: Exemplary UHPLC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan (m/z 50-500) and/or MS/MS of m/z 297 → 84 |

Ultra-High Performance Liquid Chromatography (UHPLC)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. researchgate.netnih.gov To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov

The analysis of the diffraction data yields the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). Subsequent structure solution and refinement produce a three-dimensional electron density map, from which the exact coordinates of each atom can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. For this compound, an X-ray crystal structure would unambiguously confirm the (S)-configuration at the C-2' chiral center, the substitution pattern on the pyridine ring, and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. While specific crystal data for this compound is not publicly available, analysis of related structures like 5,6-dihalonicotinic acids provides a basis for understanding the expected solid-state packing. acs.org

Reactivity Profiles and Mechanistic Studies of S 6 Chloro 5 Iodonicotine

Reaction Mechanism Investigations for Halogen Displacement

The primary reactive sites on the pyridine (B92270) ring of (S)-6-Chloro-5-iodonicotine for displacement reactions are the carbon atoms bearing the halogen substituents. The mechanisms for these displacements are heavily influenced by the nature of the attacking reagent and the reaction conditions.

Investigations into related compounds show that the iodine atom at the C-5 position is typically more susceptible to displacement than the chlorine atom at the C-6 position. This differential reactivity is exploited in sequential functionalization strategies. For instance, in syntheses starting from the related intermediate ethyl 2-chloro-5-iodonicotinate, the iodo group is selectively replaced via a Sonogashira cross-coupling reaction to introduce an alkynyl group at the C-5 position. jst.go.jp Subsequently, the chloro group at the C-2 (equivalent to C-6 in nicotine (B1678760) numbering) position can be displaced by nucleophiles such as amines under heating. jst.go.jp This selectivity is consistent with the general principles of nucleophilic aromatic substitution (SNAr) on halogenated pyridines, where the better leaving group ability of iodide compared to chloride facilitates its preferential displacement.

Mechanistic studies on halogenated aromatic systems have also considered pathways like the "halogen dance," a base-induced migration of halogens. researchgate.net However, for nucleophilic displacement reactions on compounds like this compound, direct SNAr or metal-catalyzed cross-coupling pathways are more commonly invoked. The SNAr mechanism involves the addition of a nucleophile to the electron-deficient ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.

Table 1: Examples of Halogen Displacement Reactions on Related Chloro-Iodo-Pyridine Scaffolds

Position Reaction Type Reagents & Conditions Reference C-5 (Iodo) Sonogashira Coupling 3-Methylbutyn-3-ol, PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C ambeed.com C-6 (Chloro) Nucleophilic Amination Imidazo[1,2-b]pyridazin-2-ylmethanamine, Et₃N, EtOH, 100°C ambeed.com C-6 (Iodo) Alkoxylation Synthesis of (S)-6-alkoxynicotine from (S)-6-iodonicotine [1, 5]

Influence of Chloro and Iodo Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring is profoundly influenced by the electronic effects of its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which decreases the electron density of the ring and deactivates it towards electrophilic substitution, much like a nitro group on a benzene (B151609) ring. uoanbar.edu.iq

The addition of two halogen atoms, chlorine at C-6 and iodine at C-5, further depletes the ring of electron density through their inductive (-I) effect. This heightened electron deficiency significantly enhances the ring's susceptibility to nucleophilic attack. The positions ortho and para to the ring nitrogen (C-2, C-4, and C-6) are particularly activated for nucleophilic aromatic substitution. uoanbar.edu.iq In this compound, both halogen-bearing carbons (C-5 and C-6) become prime targets for nucleophiles.

These substituents also direct the regioselectivity of other reactions, such as metalation. For example, studies on (S)-5-chloro-6-methoxynicotine have shown that directed ortho-metalation can be achieved, allowing for lithiation and subsequent substitution at the C-4 position. researchgate.net This demonstrates that the interplay between the ring nitrogen and the substituents can be manipulated to achieve regioselective functionalization at positions not bearing a leaving group. researchgate.net The unique combination of both chloro and iodo groups, therefore, offers distinct synthetic possibilities compared to other nicotine derivatives. smolecule.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide powerful tools for understanding the structure, properties, and reactivity of molecules like this compound at an atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Møller-Plesset second-order perturbation theory (MP2), can be employed to predict a variety of molecular properties. mdpi.com For this compound, these calculations can determine its optimized three-dimensional geometry, vibrational frequencies, and electronic properties like the distribution of electron density and the energies of molecular orbitals.

These computational approaches are valuable for rationalizing observed reactivity. For example, by calculating the partial atomic charges on the pyridine ring, one can quantitatively assess the electrophilicity of the carbon atoms, confirming that C-6 and C-5 are the most likely sites for nucleophilic attack. Similar calculations on related compounds like 6-Chloro-5-iodonicotinic acid have been used to predict physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA). ambeed.com

Table 2: Representative Computationally Derived Properties for a Related Scaffold (6-Chloro-5-iodonicotinic acid)

Property Predicted Value Method/Source Reference Molecular Weight 283.45 g/mol - Consensus Log Po/w 1.64 Average of 5 prediction methods Topological Polar Surface Area (TPSA) 50.19 Ų Ertl et al. method Number of Rotatable Bonds 1 -

Note: These values are for the corresponding nicotinic acid and serve as an illustration of the types of properties that can be calculated.

Computational chemistry can also be used to model entire reaction pathways, providing detailed mechanistic insights that complement experimental studies. By locating the structures and calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a given reaction can be constructed.

For the halogen displacement reactions of this compound, reaction pathway modeling could be used to:

Calculate the activation barriers for nucleophilic attack at C-5 versus C-6, thereby explaining the observed regioselectivity.

Compare the energetics of a concerted SNAr pathway versus a stepwise pathway involving a stable Meisenheimer intermediate.

Elucidate the catalytic cycle of a palladium-catalyzed cross-coupling reaction, identifying the rate-determining step.

This type of modeling provides a microscopic view of the reaction, helping to explain how factors like the choice of solvent, base, or ligand influence the reaction outcome. While specific modeling studies on this compound are not detailed in the provided sources, the application of these well-established computational techniques is a standard approach for mechanistic elucidation in modern organic chemistry. mdpi.com

Table of Mentioned Compounds

Applications As a Synthetic Building Block in Research Chemistry

Precursor in the Synthesis of Complex Nicotine (B1678760) Analogues

The modification of the nicotine molecule is a key strategy in the development of new therapeutic agents, particularly for neurological disorders. (S)-6-Chloro-5-iodonicotine serves as a crucial intermediate for creating novel nicotine analogues with tailored properties.

Conformationally restricting the nicotine structure by incorporating fused rings can lead to compounds with enhanced affinity and selectivity for specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. acs.org this compound is instrumental in synthesizing these rigid structures. acs.org For instance, it has been used as a starting material in copper(I)-catalyzed reactions to produce bicyclic and tricyclic nicotine derivatives. acs.org These reactions involve intramolecular cyclization to form new heterocyclic rings fused to the pyridine (B92270) core.

One notable application is the synthesis of a bicyclic dioxino-nicotine derivative. acs.org Initial attempts at a one-pot synthesis through a copper(I)-catalyzed reaction of this compound yielded the desired product, which was further optimized in a subsequent multi-step synthesis. acs.org This work highlights the utility of this chloro-iodo substituted nicotine in building complex, fused-ring systems that are of interest as potential nAChR agonists. acs.orgresearchgate.net

Table 1: Examples of Fused-Ring Nicotine Derivatives Synthesized from Nicotine Intermediates (This table is interactive. Click on the headers to sort.)

| Derivative Type | Description | Synthetic Approach | Reference |

|---|---|---|---|

| Bicyclic Dioxino Nicotine | A nicotine analogue containing a fused dioxin ring. | Synthesized from this compound via copper-mediated reactions. | acs.org |

| Bicyclic Dihydrofuro Nicotine | Features a dihydrofuran ring fused to the pyridine moiety. | Prepared from simple alkoxy or halonicotine intermediates. | acs.orgresearchgate.net |

| Tricyclic Benzofuro Nicotine | A complex derivative with a benzofuran (B130515) system fused to the nicotine core. | Synthesized from functionalized halonicotine precursors. | acs.orgresearchgate.net |

| Tricyclic Benzopyran Nicotine | Contains a benzopyran ring system fused to the nicotine structure. | Derived from simple alkoxy or halonicotine intermediates. | acs.orgresearchgate.net |

Chiral amino alcohols are significant building blocks in asymmetric synthesis and are core components of many biologically active molecules. sciengine.comnih.gov Derivatives of (S)-nicotine, including those originating from this compound, can be transformed into valuable chiral amino alcohols. researchgate.net These compounds can then serve as chiral ligands in metal-catalyzed asymmetric reactions. researchgate.net For example, various chiral amino alcohols have been successfully synthesized from (S)-nicotine in just a few steps. researchgate.net These nicotine-derived amino alcohols have shown effectiveness as catalysts in reactions like the addition of diethylzinc (B1219324) to aldehydes, producing secondary alcohols with high enantioselectivity. researchgate.net

Fused-Ring Nicotine Derivatives

Intermediate in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products. nih.gov this compound is a valuable intermediate for constructing a variety of these ring systems. The differential reactivity of the chloro and iodo substituents allows for selective functionalization, paving the way for the synthesis of complex heterocyclic structures. For example, the related compound 6-chloro-5-iodonicotinic acid is noted as a building block for nitrogen-containing heterocycles that are often found in drug candidates. The versatility of the halogens on the pyridine ring enables a range of coupling and cyclization strategies to build new heterocyclic frameworks, such as triazolophthalazines or other fused systems. derpharmachemica.com

Role in the Development of Research Probes for Biological Systems

The development of molecular probes is essential for studying biological systems, such as receptors and enzymes. acs.org Derivatives of halogenated nicotines are used to create these probes. For example, radioiodinated (S)-5-iodonicotine has been synthesized as a potential ligand for imaging brain nicotinic cholinergic receptors. nih.gov Similarly, the synthesis of azido-substituted analogues of insecticides, which are structurally related to nicotine, has been undertaken to create photoaffinity probes for both mammalian and insect nAChRs. researchgate.net The precursor for these probes, 5-azido-6-chloropyridin-3-ylmethyl chloride, is synthesized from 6-chloro-5-nitronicotinic acid, highlighting the importance of such chlorinated and functionalized pyridine scaffolds. researchgate.net These probes are crucial tools for characterizing receptor binding sites and understanding their function. researchgate.net

Use in Agrochemical Research for Derivative Synthesis

The pyridine core is a key feature in many successful insecticides, including the neonicotinoids. researchgate.net The synthesis of novel analogues to explore structure-activity relationships is a constant focus of agrochemical research. The unique substitution of this compound makes it, and related structures, a valuable starting point for creating new derivatives with potential pesticidal activity. For instance, derivatives of methyl 6-chloro-5-iodonicotinate are explored in agricultural chemistry for their potential efficacy against pests. smolecule.com The ability to selectively modify the molecule at the 5- and 6-positions of the pyridine ring allows for the systematic development of new compounds to be screened for insecticidal properties. researchgate.netsmolecule.com

Mechanistic Biological Studies at the Molecular Level Non Clinical

Investigations into Molecular Target Interactions

The precise molecular targets of (S)-6-Chloro-5-iodonicotine have not been extensively elucidated in publicly available research. However, based on its structural similarity to nicotine (B1678760) and its derivatives, its primary interactions are anticipated to be with nicotinic acetylcholine (B1216132) receptors (nAChRs). The introduction of halogen atoms, specifically chlorine and iodine, onto the pyridine (B92270) ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of nicotinic ligands.

Cannabinoid Receptor Modulation Mechanisms

Direct investigations into the interaction of this compound with cannabinoid receptors (CB1 and CB2) are not documented in the current scientific literature. Pharmacological studies of nicotine itself have explored the interplay between the nicotinic and cannabinoid systems. For instance, research on the discriminative stimulus effects of nicotine has sought to determine the involvement of cannabinoid receptors. One study found that the cannabinoid CB1 receptor antagonist rimonabant (B1662492) and the CB2 receptor antagonist SR 144528 did not alter the nicotine cue in rats, suggesting that these specific receptors are not primarily involved in mediating this particular behavioral effect of nicotine. nih.gov While this provides some context, it does not directly implicate or exclude this compound as a modulator of cannabinoid receptors. Without specific binding assays or functional studies, any potential activity at these receptors remains speculative.

Enzyme Interaction Studies

Halogenation is a known chemical modification that can significantly influence a compound's metabolic stability and its interaction with metabolizing enzymes. The presence of chlorine and iodine atoms on the pyridine ring of this compound would be expected to alter its susceptibility to enzymatic action compared to nicotine. However, without empirical data, the specific enzymes that interact with this compound and the nature of these interactions (e.g., inhibition, substrate affinity) remain unknown.

Exploration of Metabolic Pathways Involving the Compound

The metabolic fate of this compound has not been specifically detailed in published studies. For nicotine and its analogs, metabolism is a complex process involving multiple pathways beyond C-oxidation, including N-oxidation, N-demethylation, and glucuronidation. nih.gov The primary routes of nicotine metabolism are summarized in the table below.

Table 1: Major Metabolic Pathways of Nicotine

| Pathway | Key Enzymes | Major Metabolites | Percentage of Metabolism (in humans) |

|---|---|---|---|

| C-oxidation | CYP2A6, Aldehyde Oxidase | Cotinine | ~70-80% |

| N-oxidation | Flavin-containing monooxygenase 3 (FMO3) | Nicotine N'-oxide | ~4-7% |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Nicotine glucuronide | Variable |

Structure-Activity Relationship (SAR) Studies for Molecular Design

While direct and comprehensive SAR studies for this compound are not available, the principles of halogen substitution in nicotinic ligands are well-documented and provide a framework for understanding its potential biological activity. Halogenation of the pyridine ring is a key strategy for modulating the affinity and selectivity of ligands for different nAChR subtypes.

Research on other halogenated nicotinic compounds offers valuable insights:

Position and Type of Halogen: Studies on halogenated cytisine (B100878) derivatives have shown that bromination or iodination at the C3 position of the pyridone ring generally increases both affinity and efficacy at human α7, α4β2, and α4β4 nAChRs. nih.gov Conversely, halogenation at the C5 position can have more variable effects, with bromination decreasing affinity and efficacy, while iodination decreases affinity but can increase efficacy at the α4β2 subtype. nih.gov This highlights the critical role of both the halogen's identity and its position on the aromatic ring.

Influence on Binding: The introduction of halogens can lead to specific interactions within the receptor's binding pocket. For example, halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom, can contribute to the binding affinity of a ligand. researchgate.net

Subtype Selectivity: Substitution on the pyridine ring of nicotinic ligands can significantly alter their selectivity for different nAChR subtypes. For example, in a series of 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes, substituents at the 5'- and 6'-positions of the pyridine ring were found to be crucial in modulating affinity, activity, and selectivity. barrowneuro.org Similarly, the introduction of an alkynyl group at the C-5 position of the pyridine ring of epibatidine (B1211577) increased selectivity for nAChRs containing β2 subunits. nih.gov

This compound's structure, featuring a chlorine atom at the 6-position and an iodine atom at the 5-position, represents a specific combination of halogen substitutions. This di-halogenated pattern likely influences its binding orientation and affinity at various nAChR subtypes in a unique way compared to mono-halogenated or non-halogenated analogs. The use of this compound as a starting material for the synthesis of novel fused-ring nicotine derivatives underscores its importance as a scaffold in the design of new, potentially more potent and selective nAChR ligands. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nicotine |

| Cotinine |

| Nicotine N'-oxide |

| Rimonabant |

| SR 144528 |

| Cytisine |

| Epibatidine |

| Nornicotine |

| Nicotine-Δ1′(5′)-iminium ion |

Analytical Method Development and Validation for Research Applications

Development of Chromatographic Methods for Separation and Quantitation

For the separation and quantitation of (S)-6-Chloro-5-iodonicotine and its related impurities, High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique. japer.in Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the compound's polarity.

The development of a reliable RP-HPLC method involves a systematic approach to optimize the separation of the main compound from potential process impurities (e.g., starting materials, intermediates) and degradants. lcms.cz This process typically includes:

Column and Mobile Phase Screening: The initial phase of development involves screening various stationary phases and mobile phase compositions. Columns with different selectivities, such as C18 and Phenyl, are often evaluated. mdpi.com The mobile phase generally consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). lcms.czmdpi.com The goal is to find a combination that provides the best initial separation.

Method Optimization: Once a promising column and solvent system are identified, parameters are refined to enhance resolution, peak shape, and analysis time. lcms.cz This can involve creating a gradient elution program, where the percentage of the organic modifier is changed over the course of the analysis, or fine-tuning an isocratic method. Other parameters adjusted include the pH of the mobile phase buffer, column temperature, and flow rate.

A typical screening study might compare different conditions to find the optimal parameters for separating this compound from a closely related impurity.

Table 1: Example of HPLC Method Development Screening Results Fictional data for illustrative purposes.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 50:50 Acetonitrile:Water | 60:40 Acetonitrile:Water | 50:50 Methanol:Water |

| Analyte t_R (min) | 5.8 | 4.2 | 6.5 |

| Impurity t_R (min) | 5.5 | 4.0 | 6.8 |

| Resolution (R_s) | 1.2 | 1.1 | 1.0 |

| Observations | Poor separation | Fast elution, poor separation | Inadequate separation |

Based on such a screening, further optimization would focus on adjusting the mobile phase gradient on the C18 column to improve the resolution above the generally accepted value of 1.5.

Validation of Analytical Methods for Research Purity Assessment

Once a chromatographic method is developed, it must be validated to demonstrate its suitability for its intended purpose, such as assessing the purity of research-grade this compound. europa.eu Validation is performed according to guidelines from the International Council for Harmonisation (ICH). europa.eueuropa.eu The key validation characteristics include:

Specificity: This demonstrates that the method can accurately and exclusively measure the analyte without interference from other components like impurities, degradants, or matrix components. europa.eu For chromatographic methods, this is proven by showing that the analyte peak is well-resolved from all other peaks. scielo.br

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range is assessed. europa.eu A minimum of five concentration levels are typically analyzed, and the results are evaluated by calculating the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99.

Range: The range establishes the upper and lower concentration limits for which the method is demonstrated to have acceptable linearity, accuracy, and precision. europa.eu For a purity assay, the range is typically 80% to 120% of the target concentration. europa.euscielo.br For quantifying impurities, the range must extend from the Limit of Quantitation (LOQ) to 120% of the impurity's specification limit. scielo.br

Accuracy: Accuracy is the measure of closeness between the experimental value and the true value. It is typically determined by performing recovery studies on samples spiked with known amounts of the analyte at a minimum of three concentration levels.

Precision: This parameter assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability: Assesses precision over a short time interval with the same analyst and equipment (e.g., six replicate preparations at 100% of the target concentration). europa.eu

Intermediate Precision: Evaluates the effects of random events on the method's precision by varying factors such as the day of analysis, the analyst, and the equipment. europa.eu

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. scielo.br It is a critical parameter for methods used to determine impurities.

Table 2: Example of Method Validation Summary for Purity Assessment Fictional data for illustrative purposes.

| Test Parameter | Acceptance Criterion | Result |

|---|---|---|

| Specificity | Analyte peak is resolved from all impurities (R_s > 2.0) | Pass |

| Linearity (R²) | ≥ 0.99 | 0.9995 |

| Range (µg/mL) | 80 - 120 µg/mL (Assay) | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |

| Limit of Quantitation (µg/mL) | Report Value (S/N ≥ 10) | 0.1 µg/mL |

Spectroscopic Techniques for Research Sample Characterization

Alongside chromatography, spectroscopic techniques are indispensable for the structural confirmation and characterization of newly synthesized batches of this compound. clearsynth.comresearchgate.net These methods provide orthogonal information that confirms the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure.

¹H NMR: Provides information on the number and types of protons and their connectivity. For this compound, the spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the N-methyl group.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule, helping to confirm the carbon skeleton.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, which is used to confirm the elemental formula. The isotopic pattern observed for chlorine (³⁵Cl and ³⁷Cl) would serve as a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to aromatic C-H stretching, aliphatic C-H stretching, C=C and C=N bonds of the pyridine ring, and the C-Cl bond.

Table 3: Spectroscopic Techniques for Structural Characterization

| Technique | Information Provided |

|---|---|

| ¹H NMR | Confirms proton framework, chemical environment, and neighboring protons. |

| ¹³C NMR | Confirms carbon skeleton of the molecule. |

| HRMS | Provides exact molecular weight and confirms elemental composition. |

| IR Spectroscopy | Identifies key functional groups present in the structure. |

Future Research Directions and Emerging Trends for S 6 Chloro 5 Iodonicotine

The landscape of research surrounding (S)-6-Chloro-5-iodonicotine, a synthetically derived halogenated analogue of (S)-nicotine, is poised for significant advancement. While primarily utilized as a chiral building block and intermediate in the synthesis of more complex nicotine (B1678760) derivatives, its own potential and the avenues for its improved production and application remain largely under-explored. Future research is trending towards more efficient and precise synthetic methodologies, computational design of novel derivatives, sophisticated characterization of its chemical behavior, and a deeper understanding of its biological interactions.

Q & A

Q. What strategies address the ethical challenges of studying halogenated nicotine analogs with potential abuse liability?

- Methodological Guidance : Implement dual-review protocols (institutional + external ethics boards) for animal/human studies. Use predictive models (e.g., self-administration assays in rodents) to estimate abuse potential preclinically. Publish negative results to avoid publication bias, as emphasized in FINER criteria .

Data Presentation and Validation

- Tables : Include raw data (e.g., spectral peaks, binding affinities) in supplementary materials, with processed data (normalized/statistically analyzed) in the main text .

- Contradiction Analysis : Apply iterative qualitative coding (e.g., NVivo) to identify methodological divergences in conflicting studies .

- Reproducibility : Share synthetic protocols and spectral data via repositories like Zenodo, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。